1-(2-Furyl)-2-nitroethylene

Overview

Description

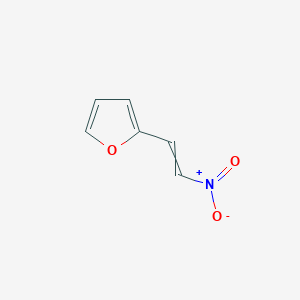

1-(2-Furyl)-2-nitroethylene: is an organic compound that belongs to the class of nitroalkenes It is characterized by a furan ring substituted with a nitroethenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furyl)-2-nitroethylene typically involves the reaction of furan with nitroethene under specific conditions. One common method is the Knoevenagel condensation, where furan reacts with nitroethene in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the nitroalkene product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-2-nitroethylene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can react with the nitroethenyl group under mild conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-(2-Furyl)-2-nitroethylene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-2-nitroethylene involves its interaction with molecular targets through its nitroethenyl group. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Furan, 2-nitro-: Similar structure but lacks the ethenyl group.

Furan, 2-[(1E)-2-cyanoethenyl]-: Similar structure with a cyano group instead of a nitro group.

Furan, 2-[(1E)-2-ethoxyethenyl]-: Similar structure with an ethoxy group instead of a nitro group.

Uniqueness: 1-(2-Furyl)-2-nitroethylene is unique due to its nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. The presence of the nitro group makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.

Biological Activity

1-(2-Furyl)-2-nitroethylene is an unsaturated nitro compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a furan ring and a nitro group, is of interest in pharmacology and toxicology due to its unique structural properties and reactivity.

- Molecular Formula : CHNO

- Molecular Weight : 150.13 g/mol

- Structure : The compound features a furan ring attached to a nitroethylene moiety, which contributes to its reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological potential and genotoxicity. Research indicates that it may exhibit various biological effects, including antimicrobial and genotoxic properties.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. The compound has been evaluated against different bacterial strains, demonstrating varying degrees of effectiveness.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 10 | 100 |

The results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Genotoxicity Studies

Genotoxicity assessments have been conducted using the comet assay on human lymphoblastoid TK6 cells. The findings revealed that while some derivatives showed no significant genotoxic effects, others, such as 1-(5-bromofur-2-yl)-2-nitroethene, exhibited slight genotoxicity at higher concentrations.

- Tested Compounds :

- This compound: No significant genotoxic effects observed.

- 1-(5-bromofur-2-yl)-2-nitroethene: Statistically significant response at high concentrations.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Protein-Ligand Interactions : It can form complexes with proteins through hydrogen bonding and hydrophobic interactions, potentially altering their function.

- Signal Transduction Modulation : Interactions with receptors involved in signaling pathways may influence cellular responses.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

-

Study on Antimicrobial Properties :

- Researchers evaluated the efficacy of the compound against several pathogenic bacteria, finding promising results that suggest its use as a lead compound in antibiotic development.

-

Toxicological Assessment :

- A detailed toxicological profile was established using in vitro assays to assess cytotoxicity and genotoxicity, providing insights into safety for potential therapeutic applications.

Properties

IUPAC Name |

2-(2-nitroethenyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUICGOYGDHVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-18-3 | |

| Record name | 2-(2-Nitroethenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.